Tricarbonylnitrosylcobalt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

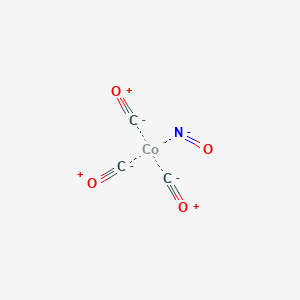

Tricarbonylnitrosylcobalt, also known as cobalt tricarbonyl nitrosyl, is an organocobalt compound with the chemical formula Co(CO)₃(NO). It is a dark red volatile oil that is soluble in nonpolar solvents. This compound is one of the simplest metal nitrosyls and is highly toxic, similar to nickel tetracarbonyl .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tricarbonylnitrosylcobalt is typically prepared by treating dicobalt octacarbonyl with nitric oxide. The reaction can be represented as follows: [ \text{Co}_2(\text{CO})_8 + 2 \text{NO} \rightarrow 2 \text{Co}(\text{CO})_3(\text{NO}) + 2 \text{CO} ] This reaction involves the substitution of carbonyl ligands with nitric oxide under controlled conditions .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the preparation of this compound generally follows the laboratory synthesis route. Industrial production would likely involve scaling up the reaction while ensuring safety measures due to the compound’s toxicity.

Analyse Des Réactions Chimiques

Types of Reactions: Tricarbonylnitrosylcobalt undergoes various chemical reactions, including:

Substitution Reactions: The compound readily undergoes substitution by Lewis bases such as tertiary phosphines and isocyanides, often accompanied by the loss of carbon monoxide.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.

Common Reagents and Conditions:

Lewis Bases: Tertiary phosphines and isocyanides are common reagents used in substitution reactions.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

Substitution Products: The major products of substitution reactions are cobalt complexes with the new ligands replacing carbon monoxide.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Chemical Structure:

- Molecular Formula: Co(CO)₃NO

- Molecular Weight: 172.97 g/mol

- Appearance: Dark red liquid

- Boiling Point: 50°C

Mechanism of Action:

Tricarbonylnitrosylcobalt acts as a precursor for cobalt deposition processes. Its mechanism involves the dissociation of the nitrosyl ligand (NO) upon excitation, which can be influenced by various factors such as electron beams or UV light. This dissociation leads to the formation of reactive cobalt species that can participate in further chemical reactions .

Scientific Research Applications

Case Study 1: Photodissociation Dynamics

A study using time-resolved infrared absorption spectroscopy demonstrated that upon UV photolysis, Co(CO)₃NO undergoes sequential ligand elimination, forming reactive cobalt species that can interact with carbon monoxide to yield various products. This behavior is significant for understanding the photochemical properties of metal carbonyls .

Case Study 2: Nonadiabatic Dynamics

Research employing real-time time-dependent density functional theory (TDDFT) has elucidated the nonadiabatic dynamics of ligand dissociation in Co(CO)₃NO. The findings reveal two distinct pathways for ligand dissociation upon electronic excitation, providing insights into the ultrafast processes that occur during reactions involving this compound .

Safety Considerations

Due to its high toxicity and sensitivity to air, handling Co(CO)₃NO requires stringent safety measures:

- Use personal protective equipment (PPE), including gloves and goggles.

- Conduct experiments in well-ventilated areas or fume hoods.

- Store under inert conditions to prevent decomposition.

Mécanisme D'action

The mechanism by which tricarbonylnitrosylcobalt exerts its effects involves the dissociation of ligands upon electronic excitation. This process is enhanced by energetic electrons, which facilitate the creation of reactive dangling bonds at low temperatures. The compound’s high metal content and low incorporation of impurities result in high conductivity, making it suitable for applications in advanced technologies .

Comparaison Avec Des Composés Similaires

Nickel Tetracarbonyl (Ni(CO)₄): Similar in its high toxicity and volatility.

Iron Pentacarbonyl (Fe(CO)₅): Another metal carbonyl compound with similar properties but different reactivity.

Uniqueness: Tricarbonylnitrosylcobalt is unique due to its combination of carbonyl and nitrosyl ligands, which impart distinct electronic and structural properties. Its ability to undergo substitution reactions readily and its applications in advanced deposition techniques highlight its versatility compared to other metal carbonyls .

Activité Biologique

Tricarbonylnitrosylcobalt (Co(CO)₃NO) is an organometallic compound that has garnered interest in various fields, including chemistry, biology, and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

This compound is characterized by its molecular formula Co(CO)₃NO, with a molecular weight of approximately 172.97 g/mol. It appears as a dark red liquid and is known for its volatility and sensitivity to air. The compound consists of a cobalt center coordinated to three carbon monoxide (CO) ligands and one nitrosyl (NO) ligand, which imparts unique electronic properties that influence its reactivity and biological interactions .

Mode of Action

The biological activity of this compound primarily involves the dissociation of the nitrosyl ligand. This process can be influenced by various factors, including light exposure and electron bombardment. Studies have shown that upon photolysis or electron-induced excitation, the NO ligand can dissociate from the cobalt center, leading to the formation of reactive intermediates that may interact with biological macromolecules .

Biochemical Pathways

Research indicates that this compound can participate in redox reactions due to its ability to release CO and NO under certain conditions. These interactions can influence cellular signaling pathways, particularly those involving nitric oxide as a signaling molecule. Nitric oxide is known to play critical roles in various physiological processes, including vasodilation and neurotransmission .

Toxicity and Safety Profile

Despite its potential applications, this compound exhibits significant toxicity. It is classified as harmful if ingested or inhaled and may cause allergic skin reactions. Safety precautions are essential when handling this compound, including the use of personal protective equipment and working in well-ventilated areas or fume hoods .

Case Study 1: Ligand Dissociation Dynamics

A study utilizing time-resolved infrared spectroscopy demonstrated that this compound undergoes sequential ligand elimination upon exposure to UV light. This process leads to the formation of various cobalt species, including Co(CO)₃ and potentially binuclear complexes such as Co₂(CO)₄NO. The findings highlight the compound's dynamic behavior in response to electronic excitation .

Case Study 2: Electron-Induced Reactions

Research involving monochromatic electron beams has shown that this compound can generate negative ions through dissociative electron attachment (DEA). This reaction pathway allows for the identification of various products via mass spectrometry, providing insights into the compound's reactivity under electron bombardment .

Applications in Research and Industry

This compound serves as a precursor for synthesizing other organocobalt compounds and is utilized in advanced material deposition techniques such as focused electron beam induced deposition (FEBID). Its unique properties make it valuable in catalysis and nanostructure fabrication .

Propriétés

Numéro CAS |

14096-82-3 |

|---|---|

Formule moléculaire |

C3CoNO4+ |

Poids moléculaire |

172.97 g/mol |

Nom IUPAC |

azanylidyneoxidanium;carbon monoxide;cobalt |

InChI |

InChI=1S/3CO.Co.NO/c3*1-2;;1-2/q;;;;+1 |

Clé InChI |

CLGGYLPFFQPHLY-UHFFFAOYSA-N |

SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[N-]=O.[Co] |

SMILES canonique |

[C-]#[O+].[C-]#[O+].[C-]#[O+].N#[O+].[Co] |

Origine du produit |

United States |

Q1: What happens when Tricarbonylnitrosylcobalt is exposed to UV light?

A1: Studies using time-resolved infrared absorption spectroscopy reveal that upon 248-nm photolysis in the gas phase, this compound undergoes sequential ligand elimination, primarily forming CoCO. This reactive species can then interact with the parent this compound molecule, leading to the formation of a binuclear species, potentially (Co2(CO)4NO), with an as-yet unconfirmed structure. [] Further reactions with carbon monoxide can lead to the formation of Co(CO)3 and ultimately Co(CO)4. [] This photochemical behavior is comparable to that observed in other metal carbonyls, suggesting a potential pattern in their photolysis mechanisms. [] Similar experiments conducted in frozen gas matrices at 20 K using infrared spectroscopy confirm the formation of dicarbonylnitrosylcobalt [Co(CO)2(NO)] as a three-coordinate species upon UV photolysis of this compound. []

Q2: Can this compound undergo complete carbonyl substitution?

A2: Yes, research indicates that complete carbonyl substitution is possible in this compound. For instance, reactions with trifluoromethylphosphine ligands (P(CF3)nX3–n, where n = 1 or 2 and X = F, Cl, Br, or I) at room temperature primarily yield [Co(CO)2(NO)L], with L being the phosphine ligand. [] Increasing the reaction temperature allows for complete substitution of the carbonyl groups with fluorophosphine ligands, resulting in the formation of [Co(NO)L3]. []

Q3: What is the molecular geometry of this compound?

A3: Gas-phase electron diffraction studies have been instrumental in determining the structure of this compound. [] The molecule exhibits a tetrahedral geometry around the central cobalt atom, with three carbonyl ligands (CO) and one nitrosyl ligand (NO) occupying the vertices.

Q4: Are there any catalytic applications of this compound?

A4: this compound has been explored for its catalytic activity, particularly in the context of sonochemistry. When subjected to high-intensity ultrasound, volatile organometallic compounds like this compound undergo sonochemical decomposition, yielding nanostructured materials. [] Interestingly, these nanostructured materials, often consisting of agglomerated nanometer-sized clusters, exhibit promising catalytic properties in reactions such as hydrocarbon reforming and carbon monoxide hydrogenation. []

Q5: How do the structural modifications of phosphine ligands impact their interaction with this compound?

A5: Research has shown that the nature of the substituents on phosphine ligands significantly influences their binding affinity to this compound. [] A displacement series, constructed by observing exchange reactions between coordinated and free phosphine ligands in complexes like [Co(CO)2(NO)L], demonstrates this trend: P(CF3)F2 ≈ P(CF3)F > P(CF3)Cl2 ≈ P(CF3)2Cl > PBr(CF3)2 > P(CF3)H2 > P(CF3)2I > PBr2(CF3). This series suggests that the electron-withdrawing or -donating ability of the substituents on the phosphine ligand plays a key role in modulating the strength of the cobalt-phosphorus bond. []

Q6: Can computational chemistry provide insights into the electronic structure of this compound?

A6: Absolutely, computational methods like Xα-SW and configuration interaction calculations have been employed to elucidate the electronic structure and properties of this compound. [, ] These calculations offer valuable information about the molecule's valence ionization potentials, shedding light on its electronic structure and bonding characteristics.

Q7: What novel compounds were synthesized during the study of this compound in liquid hydrogen chloride?

A7: Investigations into the reactivity of this compound in liquid hydrogen chloride, a unique solvent, led to the isolation of two novel compounds: tetrachlorotricarbonyldinickel and dichlorodinitrosylnickel. [] These discoveries, supported by infrared spectroscopy and magnetic property analyses, offer valuable insights into the reactivity of this compound in unconventional chemical environments. []

Q8: How can this compound be used to study site isolation in polymers?

A8: Researchers have creatively utilized this compound to probe site isolation within polymers. For instance, a copolymer of p-styryldiphenylphosphine and divinylbenzene was synthesized and subsequently treated with this compound to form a polymer-metal complex. [] Infrared spectroscopic analysis of this complex, particularly its behavior in various solvents, provided valuable information about the accessibility and reactivity of the incorporated metal centers within the polymer matrix. []

Q9: How does this compound compare to other catalysts in the cyclization of 2-methylbut-3-yn-2-ol?

A9: this compound, alongside other catalytic systems like carbonyltriphenylphosphinenickel(0) compounds and nickel(II) derivatives in the presence of triphenylphosphine, can catalyze the cyclization of 2-methylbut-3-yn-2-ol to form aromatic compounds. [] Interestingly, these seemingly distinct catalytic systems exhibit comparable activity, suggesting a potential commonality in their catalytic mechanisms. []

Q10: What spectroscopic techniques are commonly employed to characterize this compound?

A10: Infrared (IR) spectroscopy is widely used to characterize this compound, especially for identifying the characteristic stretching vibrations of the carbonyl (CO) and nitrosyl (NO) ligands. [, , , , ] Nuclear magnetic resonance (NMR) spectroscopy, particularly 59Co NMR, is also employed to gain insights into the electronic environment surrounding the cobalt nucleus. [] UV-Vis spectroscopy provides information about the electronic transitions within the molecule, complementing the data obtained from IR and NMR studies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.